molecular formula C13H22BNO2S B15129159 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B15129159
M. Wt: 267.2 g/mol
InChI Key: FVWFVMJEUNMIOL-UHFFFAOYSA-N
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Description

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its incorporation of a dioxaborolane group, which is a boron-containing heterocycle. The presence of the dioxaborolane group makes this compound useful in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the thiazole derivative with the boronic ester under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various aryl or alkyl derivatives.

Scientific Research Applications

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Research into potential therapeutic applications includes its use in drug discovery and development.

    Industry: It is employed in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its specific combination of a thiazole ring and a dioxaborolane group. This combination imparts distinct chemical properties, making it particularly useful in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C13H22BNO2S

Molecular Weight

267.2 g/mol

IUPAC Name

2-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H22BNO2S/c1-6-7-8-11-15-9-10(18-11)14-16-12(2,3)13(4,5)17-14/h9H,6-8H2,1-5H3

InChI Key

FVWFVMJEUNMIOL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CCCC

Origin of Product

United States

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